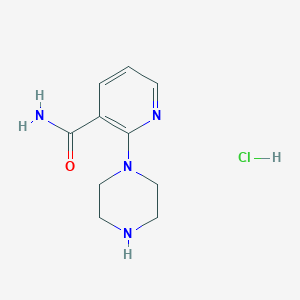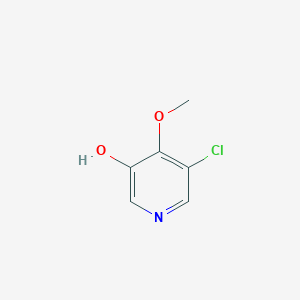
2-(Piperazin-1-yl)pyridine-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperazin-1-yl)pyridine-3-carboxamide hydrochloride is a chemical compound with the molecular formula C10H14N4O·HCl. It is a derivative of pyridine and piperazine, and it is often used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)pyridine-3-carboxamide hydrochloride typically involves the reaction of 2-chloronicotinic acid with piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Piperazin-1-yl)pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-(Piperazin-1-yl)pyridine-3-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 2-(Piperazin-1-yl)pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains additional functional groups and exhibits different biological activities
Uniqueness
2-(Piperazin-1-yl)pyridine-3-carboxamide hydrochloride is unique due to its specific combination of the piperazine and pyridine rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound .
Eigenschaften
Molekularformel |
C10H15ClN4O |
|---|---|
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
2-piperazin-1-ylpyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H14N4O.ClH/c11-9(15)8-2-1-3-13-10(8)14-6-4-12-5-7-14;/h1-3,12H,4-7H2,(H2,11,15);1H |
InChI-Schlüssel |
MOSKUTPGOTWYGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=C(C=CC=N2)C(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-hydroxyspiro[chromene-2,4'-piperidin]-4-(3H)-one](/img/structure/B11723414.png)
![N-methyl-2-[4-(piperazin-1-yl)phenyl]acetamide](/img/structure/B11723421.png)
![(S)-4-[(R)-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione](/img/structure/B11723426.png)






